

The Pharmacokinetics of Fasiglifam Hemihydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

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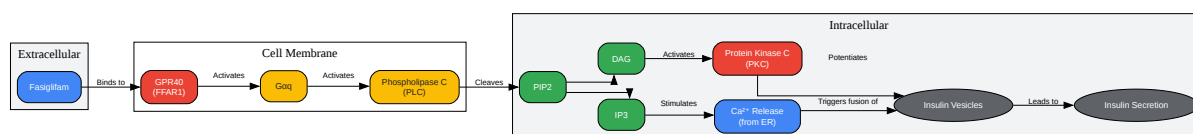
Discontinuation of Development: It is important to note that the clinical development of fasiglifam (TAK-875) was terminated during Phase III trials due to concerns regarding liver safety.[1][2] This guide provides a summary of the pharmacokinetic data gathered during its development.

Fasiglifam, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), was developed for the treatment of type 2 diabetes mellitus.[2][3] Its mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).[4][5] This document provides a detailed overview of the pharmacokinetics of **fasiglifam hemihydrate**, including its absorption, distribution, metabolism, and excretion, as well as the methodologies of key experiments.

Mechanism of Action: GPR40-Mediated Insulin Secretion

Fasiglifam acts as an ago-allosteric modulator of GPR40, enhancing the signaling cascade that leads to insulin release from pancreatic β -cells in a glucose-dependent manner.[4][5] The activation of GPR40 by fasiglifam initiates a G α q-mediated signaling pathway, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] The

subsequent increase in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules.[4][5]



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Caption: GPR40 Signaling Pathway for Insulin Secretion.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of fasiglifam has been evaluated in both preclinical species and humans. The drug exhibits high oral bioavailability.[6]

Table 1: Human Pharmacokinetic Parameters of Fasiglifam (Single Oral Dose)

Parameter	Healthy Volunteers (25-800 mg)[3]	Subjects with Normal Hepatic Function (25 mg) [6]
Tmax (h)	3 - 4	-
Cmax (ng/mL)	Dose-dependent	-
AUC (ng·h/mL)	Greater than proportional increase at doses >200 mg	35,482
t½ (h)	28.1 - 36.6	Lower than in subjects with hepatic impairment
Oral Bioavailability	High (preclinical data)[6]	-

Note: A study co-administering fasiglifam with a high-fat meal showed a 40% decrease in C_{max} and a 17% decrease in AUC.[3]

Table 2: Rat Pharmacokinetic Parameters of Fasiglifam (Single Dose)[7]

Route	Dose (mg/kg)	Sex	C _{max} (µg/mL)	t _{1/2} (h)	Oral Bioavailability (%)
IV	5	Male	8.8 ± 0.9	12.4	-
IV	5	Female	9.2 ± 1.2	11.2	-
Oral	10	Male	12.4 ± 2.6	11.1	85 - 120
Oral	10	Female	12.9 ± 3.5	11.6	91 - 108
Oral	50	Male	76.2 ± 3.7	10.3	85 - 120
Oral	50	Female	83.7 ± 13.2	9.8	91 - 108

Metabolism and Excretion

Fasiglifam is primarily cleared through metabolism, with glucuronidation being the predominant pathway.[1] The major route of excretion for fasiglifam and its metabolites is via the feces.[1]

Table 3: Major Circulating Metabolites of Fasiglifam in Human Plasma

Metabolite	Description	Relative Abundance in Plasma
Fasiglifam	Parent drug	Major component
M-I	Oxidative cleavage metabolite	<10% of plasma radioactivity[1]
Fasiglifam-G	Acyl glucuronide of fasiglifam	<2% of plasma radioactivity[1]
T-1676427	Hydroxylated fasiglifam	<2% of plasma radioactivity[1]
M-I-G	Glucuronide of M-I	<2% of plasma radioactivity[1]

The formation of a reactive acyl glucuronide metabolite (fasiglifam-G) has been investigated as a potential contributor to the observed drug-induced liver injury.[1]

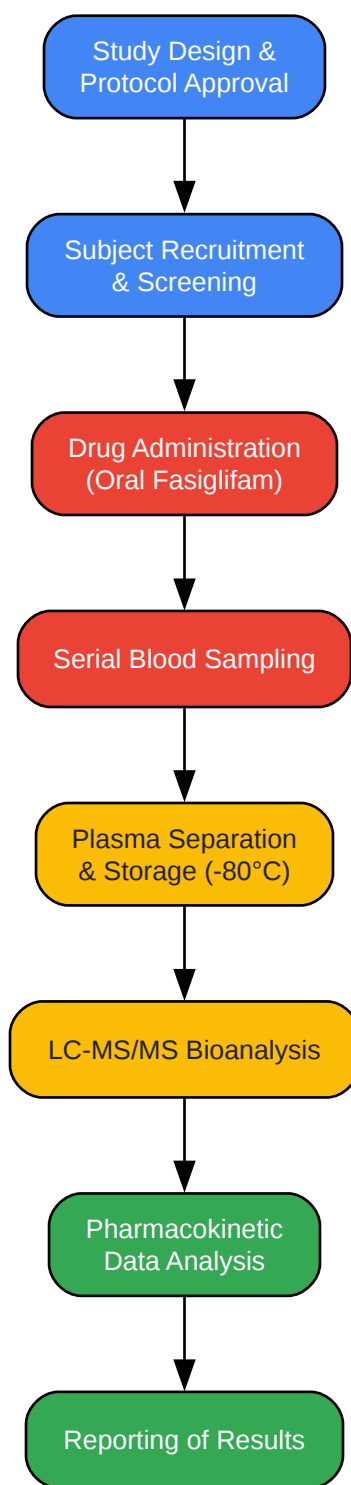
Experimental Protocols

Protocol 1: Human Pharmacokinetic Study

A representative experimental protocol for a single-dose human pharmacokinetic study of fasiglifam is outlined below, based on common practices in the field.

- **Study Design:** An open-label, single-dose study in healthy adult volunteers.
- **Subject Selection:** Healthy male and female subjects, aged 18-55 years, with a body mass index within the normal range. Subjects undergo a comprehensive health screening, including liver function tests.
- **Dosing:** Subjects receive a single oral dose of **fasiglifam hemihydrate** (e.g., 50 mg) after an overnight fast.
- **Blood Sampling:** Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
- **Plasma Preparation:** Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is stored frozen at -80°C until analysis.

- Bioanalytical Method: Quantification of fasiglifam and its major metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^{[7][8]}
 - Sample Preparation: Protein precipitation is a common method for extracting the analyte from the plasma matrix. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.^[7] An internal standard is added prior to precipitation for accurate quantification.
 - Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).^{[1][7]}
 - Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fasiglifam and its metabolites.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, and t_{1/2}.



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- To cite this document: BenchChem. [The Pharmacokinetics of Fasiglifam Hemihydrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595586#pharmacokinetics-of-fasiglifam-hemihydrate]

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